molecular formula C17H28N2O3S B5772954 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No.: B5772954
M. Wt: 340.5 g/mol
InChI Key: FVZUGPQKDOXQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as E-4031, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells.

Mechanism of Action

4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This leads to a prolongation of the action potential duration and an increase in the refractory period of the heart. The blockade of IKr can also cause early afterdepolarizations (EADs) and triggered activity, which can lead to arrhythmias.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the electrophysiology of the heart. It can prolong the QT interval and increase the risk of torsades de pointes, a type of ventricular tachycardia. Additionally, this compound has been found to have effects on other ion channels, such as the hERG potassium channel and the TRPV1 ion channel.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in lab experiments is its selectivity for IKr, which allows for specific investigations into the role of this ion channel in cardiac electrophysiology. However, one limitation is that this compound can have off-target effects on other ion channels, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of interest is the development of more selective blockers of IKr, which could improve the specificity of experiments investigating this ion channel. Additionally, further research is needed to understand the effects of this compound on other ion channels and to explore potential therapeutic applications of this compound. Finally, the development of new methods for synthesizing this compound could improve its availability for research purposes.

Synthesis Methods

The synthesis of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound as a white crystalline solid.

Scientific Research Applications

4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively used in scientific research to study the role of IKr in cardiac cells. It has been found that this compound can prolong the action potential duration and increase the risk of arrhythmias in the heart. Therefore, it is commonly used in electrophysiological studies to investigate the mechanism of cardiac arrhythmias and to test the efficacy of anti-arrhythmic drugs.

Properties

IUPAC Name

4-ethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-3-22-16-5-7-17(8-6-16)23(20,21)18-11-4-12-19-13-9-15(2)10-14-19/h5-8,15,18H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZUGPQKDOXQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.